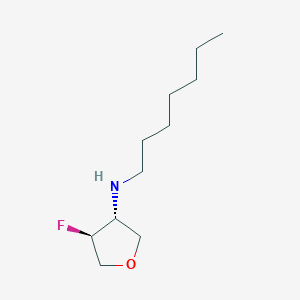

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and yield. It might also include a discussion of the reaction mechanism .Molecular Structure Analysis

This could involve a variety of techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine the compound’s three-dimensional structure and confirm its stereochemistry .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions and its stability under different conditions .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and pKa. It might also include computational studies to predict these properties .Aplicaciones Científicas De Investigación

Protein Degradation and Molecular Recognition

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine, through its related compounds, plays a critical role in the field of targeted protein degradation and molecular recognition. Research indicates that hydroxylation and fluorination of proline, which bears structural similarities to the mentioned compound, can significantly alter molecular recognition by biological systems. Specifically, compounds like 3-fluoro-4-hydroxyprolines (F-Hyps), derived from proline, demonstrate stereoselective recognition by the VHL E3 ubiquitin ligase. This enzyme is crucial for targeted protein degradation, a process with wide applications in drug discovery and development. Despite the modification, such fluoro-hydroxyprolines maintain their ability to bind to VHL E3 ligase, showing potential for bioisosteric substitution in hypoxia-inducible factor (HIF-1α) substrate peptides and in peptidomimetic ligands within PROTAC (proteolysis targeting chimera) conjugates. This research opens avenues for the development of novel therapeutic agents through the manipulation of protein levels within cells (Testa et al., 2018).

Antibacterial Activity

Another area of interest is the synthesis and evaluation of compounds with antibacterial properties. Although not directly mentioning (3R,4S)-4-fluoro-N-heptyloxolan-3-amine, studies on related structures, such as pyridonecarboxylic acids, reveal the potential of fluoro-substituted compounds in combating bacterial infections. These studies have led to the discovery of compounds more active than established antibiotics, indicating the relevance of fluorinated compounds in the development of new antibacterial agents (Egawa et al., 1984).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FNO/c1-2-3-4-5-6-7-13-11-9-14-8-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKRKVKSTYACLC-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1COCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN[C@@H]1COC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-fluoro-N-heptyloxolan-3-amine | |

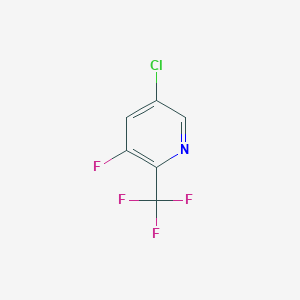

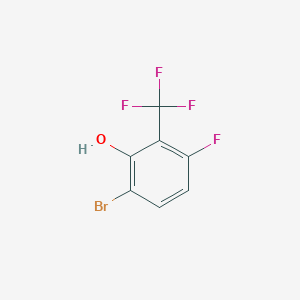

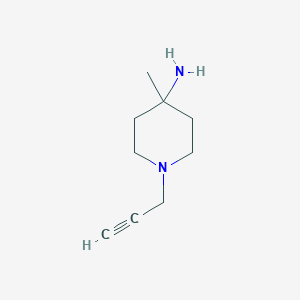

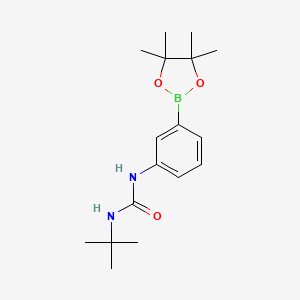

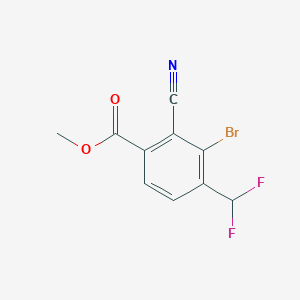

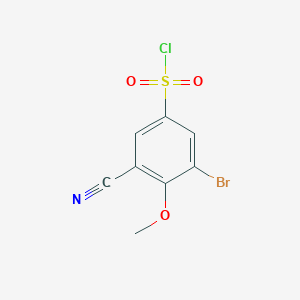

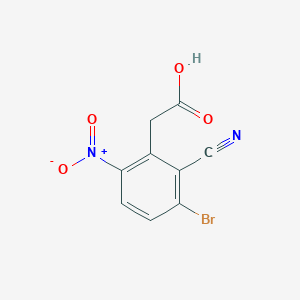

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)

![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)

![1-{[4-(2-Hydroxypropyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485738.png)

![1-{[(3-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485740.png)

![1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485742.png)

![1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485743.png)